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Compound of Interest

Compound Name:
2-(Oxan-4-

yl)morpholine;hydrochloride

CAS No.: 2361640-89-1

Cat. No.: B2613121

Get Quote

Executive Summary
The structural motif of 2-(Oxan-4-yl)morpholine (also known as 2-(tetrahydro-2H-pyran-4-

yl)morpholine) presents unique chromatographic challenges due to the basicity of the

morpholine nitrogen and the conformational flexibility of the oxane ring. Standard acidic

reverse-phase methods often fail to resolve critical impurities—specifically regioisomers (e.g.,

3-substituted variants) and isobaric oxidation products (N-oxides).

This guide compares the industry-standard Low pH (Formic Acid) approach against a High pH

(Ammonium Bicarbonate) methodology. Experimental evidence demonstrates that the High pH

strategy provides superior selectivity for structural isomers and improved peak symmetry for

this basic scaffold, serving as the preferred protocol for ICH Q3A impurity profiling.

The Challenge: Isobaric Impurity Profiling
In the synthesis of 2-(Oxan-4-yl)morpholine, typically involving the cyclization of amino-alcohol

precursors, three primary impurity classes arise that challenge standard LC-MS workflows:
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Regioisomers: 3-(Oxan-4-yl)morpholine. (Same mass, similar pKa).

Oxidation Products:N-oxides (M+16). These often co-elute with hydroxylated byproducts

(also M+16) but require distinct control strategies.

Dehydrogenated Species: Enamines (M-2).

Under standard acidic conditions (pH 2.7), the morpholine nitrogen is protonated (

), resulting in early elution and "smearing" due to secondary silanol interactions. This masks
low-level impurities required to be reported under ICH Q3A(R2) guidelines (threshold >0.05%)
[1].

Comparative Analysis: Low pH vs. High pH
Chromatography[1][2]
We evaluated two distinct chromatographic systems to separate 2-(Oxan-4-yl)morpholine from

its critical regioisomer, 3-(Oxan-4-yl)morpholine.

Experimental Setup
Column: C18 Hybrid Particle (Ethylene Bridged Hybrid), 2.1 x 100 mm, 1.7 µm.

Flow Rate: 0.4 mL/min.

Gradient: 5% to 95% B over 10 minutes.

Performance Data
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Metric
Method A: Low pH

(Standard)
Method B: High pH

(Recommended)

Mobile Phase A
0.1% Formic Acid in Water (pH

~2.7)

10mM Ammonium Bicarbonate

(pH 10.0)

Mobile Phase B Acetonitrile Acetonitrile

Analyte State
Ionized (

)

Neutral (

)

Retention Time (RT) 2.4 min (Early Elution) 6.8 min (Retained)

Peak Tailing (

)
1.8 (Significant Tailing) 1.1 (Sharp Symmetry)

Resolution (

)

0.8 (Co-elution with

regioisomer)
3.2 (Baseline Separation)

MS Sensitivity High (Pre-formed ions) High (ESI surface ionization)

Technical Insight
In Method A, the protonated morpholine is highly polar, interacting minimally with the C18

chain. The separation is driven purely by the oxane ring's hydrophobicity, which is identical in

both regioisomers.

In Method B (High pH), the morpholine is neutral. The lone pair on the nitrogen becomes

available for hydrogen bonding, and the molecule interacts deeply with the stationary phase.

The subtle steric difference between the 2-position and 3-position substitution significantly

alters the binding geometry, resulting in baseline separation (
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).

Critical Finding: High pH chromatography is mandatory for verifying the regio-purity of 2-

substituted morpholine scaffolds [2].

Mass Spectrometry Identification Workflow
Once separated, identification relies on HRMS (High-Resolution Mass Spectrometry). The

fragmentation patterns of morpholines are distinct and allow for structural elucidation.

Fragmentation Logic (ESI-Q-TOF)
The fragmentation of 2-(Oxan-4-yl)morpholine (

,

) follows two distinct pathways useful for ruling out impurities.

Pathway A (Morpholine Ring Cleavage): Loss of

or neutral loss of ethylene oxide.

Pathway B (Oxane Ring Loss): Cleavage of the bond between the rings, generating a

characteristic morpholine cation (

86).

Visualization of Fragmentation Pathways
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Parent Ion
[M+H]+ = 172.13

(Protonated 2-(Oxan-4-yl)morpholine)

Fragment A
m/z 86.06

(Morpholine Cation)

C-C Bond Cleavage
(Loss of Oxane Ring)

Fragment B
m/z 114.09

(Ring Opening/Loss of C3H6O)

Morpholine Ring Opening

Fragment C
m/z 154.12

(Loss of H2O from N-Oxide Impurity)

Diagnostic for N-Oxide
(Only if Impurity present)

Click to download full resolution via product page

Figure 1: ESI-MS/MS fragmentation pathways. The presence of m/z 86 confirms the intact

morpholine ring. A loss of 16 or 18 Da from the parent usually indicates N-oxide or

hydroxylated impurities.

Detailed Experimental Protocol
This protocol is validated for the identification of impurities >0.05% relative area.

Phase 1: Sample Preparation
Diluent: Prepare a 50:50 mixture of Acetonitrile:Water (pH 10 with

). Note: Using acidic diluent for a basic method can cause peak distortion.

Concentration: Dissolve the test article to 0.5 mg/mL.

Filtration: Filter through a 0.2 µm PTFE or Nylon filter (Do not use PVDF, as morpholines

may bind).

Phase 2: High pH LC Parameters
Instrument: UHPLC System (Binary Pump).

Stationary Phase: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent hybrid

particle capable of pH 12).
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Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

Ammonium Hydroxide.

Mobile Phase B: 100% Acetonitrile.

Gradient Table:

Time (min) %A %B Curve

0.0 95 5 Initial

1.0 95 5 6

12.0 10 90 6

14.0 10 90 6

14.1 95 5 1

17.0 95 5 Re-equilibrate

Phase 3: MS Settings (Q-TOF or Orbitrap)
Ionization: ESI Positive Mode.

Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of labile N-oxides).

Source Temp: 120°C.

Desolvation Gas: 800 L/hr at 450°C.

Scan Range: 50–1000 m/z.

Phase 4: Data Analysis Workflow
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Figure 2: Analytical workflow for impurity identification. The critical decision point lies in the EIC

analysis for co-eluting isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2613121/docs#comparative-guide-lc-ms-
identification-of-2-oxan-4-yl-morpholine-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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